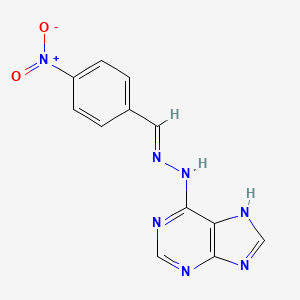

Benzaldehyde, p-nitro-, purin-6-yl-hydrazone

Description

Benzaldehyde, p-nitro-, purin-6-yl-hydrazone (CAS 6331-03-9) is a hydrazone derivative featuring a p-nitrobenzaldehyde moiety linked to a purine ring via a hydrazone bond. Its molecular formula is C₁₂H₉N₇O₂, with a molecular weight of 283.25 g/mol. Key physicochemical properties include a density of 1.476 g/cm³, boiling point of 437.5°C, and a calculated logP (octanol/water partition coefficient) of 1.225. The nitro group at the para position of the benzaldehyde ring imparts electron-withdrawing effects, influencing both reactivity and biological interactions.

Properties

IUPAC Name |

N-[(E)-(4-nitrophenyl)methylideneamino]-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N7O2/c20-19(21)9-3-1-8(2-4-9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7H,(H2,13,14,15,16,18)/b17-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVLJCHFJSSEDG-YAXRCOADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-03-9 | |

| Record name | NSC45638 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, p-nitro-, purin-6-yl-hydrazone typically involves the condensation reaction between p-nitrobenzaldehyde and purin-6-yl-hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, p-nitro-, purin-6-yl-hydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, p-nitro-, purin-6-yl-hydrazone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of Benzaldehyde, p-nitro-, purin-6-yl-hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Purine-Linked Hydrazones

Benzaldehyde, p-(dimethylamino)-, 9H-purin-6-yl hydrazone (CAS 6300-80-7): Substituent: p-dimethylamino (electron-donating group). Molecular Formula: C₁₄H₁₅N₇. This structural variation highlights how electronic effects modulate physicochemical properties.

Non-Purine Hydrazones

4(5)-Imidazolecarboxaldehyde-para-nitrobenzoyl hydrazone (4(5)ImpNO2Ph): Substituent: p-nitrobenzoyl. Linked Moiety: Imidazole. Activity: Exhibits potent antifungal activity against Candida glabrata and Cladosporium cladosporioides, outperforming the reference drug nystatin in some cases. Comparison: The imidazole ring may enhance antifungal activity through interactions with fungal enzymes, whereas the purine moiety in the target compound could target nucleic acid pathways.

3-Nitrobenzaldehyde hydrazone (Matrine derivative) :

- Substituent: m-nitro .

- Linked Moiety: Matrine alkaloid .

- Activity: Demonstrates anti-TMV (Tobacco Mosaic Virus) activity , with electron-withdrawing meta-nitro groups enhancing inhibitory effects compared to electron-donating substituents.

- Comparison: The meta vs. para nitro positioning affects electronic distribution and bioactivity, suggesting para-nitro in the target compound may optimize interactions with biological targets.

p-Nitryl benzaldehyde hydrazone (Rotundic acid derivative): Substituent: p-nitro. Linked Moiety: Rotundic acid triterpenoid. Activity: Shows in vitro antitumor activity, with the nitro group contributing to cytotoxicity via redox cycling or DNA intercalation.

Physicochemical and Pharmacokinetic Properties

*Estimated from simpler hydrazones; †Predicted based on substituent polarity; ‡Inferred from dimethylamino group’s hydrophilicity.

Biological Activity

Benzaldehyde, p-nitro-, purin-6-yl-hydrazone is a hydrazone derivative that has garnered attention for its diverse biological activities. Hydrazones, in general, are known for their potential as therapeutic agents due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, synthesizing findings from multiple studies.

Overview of Hydrazones

Hydrazones are organic compounds characterized by the functional group R1R2C=NNH2, where R1 and R2 can be various substituents. They are derived from the condensation of hydrazine with aldehydes or ketones. The presence of the C=N bond endows hydrazones with significant biological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities .

1. Antimicrobial Activity

Benzaldehyde derivatives, including p-nitro-hydrazones, have shown promising antimicrobial properties. Studies indicate that various hydrazone derivatives possess significant antibacterial and antifungal activities against a range of pathogens. For instance, compounds derived from nitrobenzaldehyde demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus with zones of inhibition comparable to standard antibiotics .

| Compound | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 1 | E. coli | 21 |

| 2 | S. aureus | 22 |

| 3 | P. aeruginosa | 24 |

2. Anticancer Activity

Recent research has highlighted the anticancer potential of hydrazone derivatives. Specific studies evaluated the cytotoxic effects of benzaldehyde-derived hydrazones against various cancer cell lines such as HEPG-2 (liver), MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). The results indicated that several compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HEPG-2 | 5d | 5.0 |

| MCF-7 | 6 | 4.5 |

| HCT-116 | 5d | 6.0 |

| PC-3 | 6 | 3.5 |

3. Other Biological Activities

Hydrazones have also been investigated for their anti-inflammatory and analgesic properties. For example, some derivatives have shown significant reduction in inflammation markers in animal models, suggesting potential use in treating inflammatory diseases . Additionally, their neuroprotective effects have been noted in studies focusing on neurodegenerative diseases.

The biological activity of hydrazones is often attributed to their ability to form complexes with metal ions and interact with biological macromolecules such as proteins and nucleic acids. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the C=N bond, facilitating interactions with nucleophilic sites in biomolecules .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of various hydrazone derivatives against bacterial strains, it was found that a specific compound derived from p-nitrobenzaldehyde exhibited superior antibacterial activity compared to conventional antibiotics.

Case Study 2: Anticancer Activity

Another investigation focused on the synthesis and evaluation of hydrazone derivatives against cancer cell lines revealed that compounds with electron-donating groups at specific positions on the aromatic ring exhibited enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design.

Q & A

Q. What are the standard synthetic routes for preparing Benzaldehyde, p-nitro-, purin-6-yl-hydrazone, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves condensation of p-nitrobenzaldehyde with purin-6-yl-hydrazine. Key considerations include:

- Catalyst Selection : Acidic conditions (e.g., 2N HCl or acetic acid) enhance hydrazone formation by protonating the carbonyl group, as demonstrated in analogous hydrazone syntheses .

- Solvent Choice : Ethanol or methanol under reflux ensures solubility and facilitates imine bond formation.

- Purification : Column chromatography or recrystallization is recommended to isolate the product from unreacted precursors.

- Yield Optimization : Stoichiometric ratios (1:1 aldehyde to hydrazine) and extended reaction times (4–6 hours) improve yields (typically 60–80%) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify characteristic signals:

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns validate molecular weight (e.g., calculated for C₁₂H₁₀N₆O₂: 294.24 g/mol) .

Q. How does the electronic environment of the p-nitro substituent influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The nitro group is a strong electron-withdrawing group, which:

- Activates the Aldehyde Carbonyl : Enhances electrophilicity, facilitating nucleophilic attack by hydrazine .

- Reduces Tautomerization : Stabilizes the hydrazone form over azo tautomers due to conjugation with the aromatic ring .

- Impacts Metal Coordination : The nitro group may compete with the hydrazone nitrogen in metal-ligand binding, altering complex stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability constants for metal coordination complexes of this compound?

Methodological Answer: Discrepancies often arise from:

- Technique Variability : Compare potentiometric (direct measurement of stability constants) and spectroscopic (UV-Vis titration, fluorescence quenching) methods. Cross-validate using X-ray crystallography to confirm coordination geometry .

- Solvent Effects : Account for dielectric constant variations (e.g., DMSO vs. water) that influence ligand-metal affinity.

- Competing Ligands : Ensure purity of the hydrazone ligand, as impurities (e.g., unreacted hydrazine) may interfere with metal binding .

Q. What computational chemistry approaches are recommended to model the tautomeric behavior of this hydrazone in different solvent systems?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compare energies of hydrazone vs. azo tautomers. Include solvent models (e.g., PCM for polar solvents) to assess stabilization effects .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., hydrogen bonding in water vs. aprotic solvents) to predict tautomer prevalence.

- NMR Chemical Shift Prediction : Tools like ACD/Labs or GIAO-DFT can validate experimental spectral assignments .

Q. When encountering contradictory biological activity data for hydrazone derivatives, what methodological controls should be implemented?

Methodological Answer:

- Compound Purity : Verify via HPLC or TLC to exclude degradation products .

- Assay Conditions : Standardize solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) and pH (buffered systems).

- Positive/Negative Controls : Include known inhibitors (e.g., doxorubicin for anticancer assays) and vehicle-only samples.

- Dose-Response Curves : Perform triplicate experiments to establish EC₅₀/IC₅₀ values with statistical validation (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.